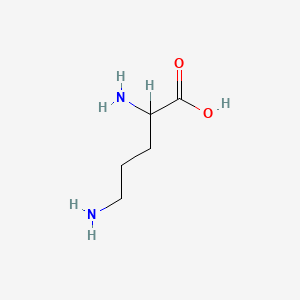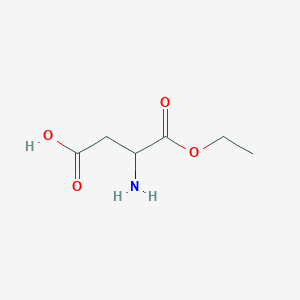
N-苄基-3-甲基苯胺
描述
N-benzyl-3-methylaniline is a chemical compound with the molecular formula C14H15N . It is a type of aniline derivative .
Synthesis Analysis
The synthesis of N-benzyl-3-methylaniline can be achieved through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .Molecular Structure Analysis
The molecular structure of N-benzyl-3-methylaniline consists of a benzene ring attached to a nitrogen atom, which is further connected to a benzyl group and a methyl group . The average mass of the molecule is 197.276 Da .Chemical Reactions Analysis
N-benzyl-3-methylaniline can undergo various chemical reactions. For instance, it can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .科学研究应用
Nonlinear Optical Materials
N-benzyl-3-methylaniline derivatives have been studied for their potential in nonlinear optical (NLO) applications . These materials are crucial for optical signal processing and THz generation. Their high delocalization of π-electrons contributes to properties like optical power limiting, which is essential for high-power laser pulse optical devices .
Pharmaceutical Synthesis
In pharmaceuticals, N-benzyl-3-methylaniline is used as a building block for synthesizing bio-active compounds. Its N-methylation is a key transformation to increase the lipophilicity of compounds, making them more biologically accessible . This process is vital for creating drugs with better efficacy and absorption properties.
Material Science
The compound’s derivatives are utilized in material science for their third-order nonlinear optical properties , which are measured by techniques like Z-scan . These properties indicate the material’s suitability for photonic applications, such as in the development of new materials for electronic applications.
Chemical Synthesis
N-benzyl-3-methylaniline serves as a tertiary amine and a versatile intermediate in organic synthesis. It’s used in the preparation of fused tetrahydroquinolines via oxidative cyclization, which is a significant reaction in the synthesis of complex organic molecules .
Biochemistry
In biochemistry, the methylation of amines, including N-benzyl-3-methylaniline, is a transformation that influences the biological activity of molecules. This process is used to modify the lipophilicity and thus the bioavailability of various biochemical compounds .
Environmental Applications
Mechanochemical methods involving N-benzyl-3-methylaniline derivatives are being explored to minimize environmental impact and reduce energy consumption in chemical processes . These green chemistry approaches are crucial for sustainable development and reducing the chemical industry’s carbon footprint.
作用机制
Target of Action
N-Benzyl-3-methylaniline is a compound that primarily targets the methylation of anilines . This process is crucial in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .
Mode of Action
The compound interacts with its targets through a hydrogen autotransfer procedure . This procedure involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-3-methylaniline involve the dehydrogenation of methanol . This process has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . Therefore, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .
Pharmacokinetics
ADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the specific conditions under which it is used. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .
Result of Action
The result of N-Benzyl-3-methylaniline’s action is the effective methylation of anilines with methanol to selectively give N-methylanilines . This process is particularly important for influencing the lipophilicity of such compounds, thus making them more biologically accessible .
Action Environment
The action of N-Benzyl-3-methylaniline can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence or absence of solvents . Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry have been used to minimize environmental impact and reduce energy consumption . These techniques can also influence the reaction time and selectivity of the compound’s action .
安全和危害
属性
IUPAC Name |
N-benzyl-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZDSDSOSVITOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968879 | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836453 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-3-methylaniline | |
CAS RN |
5405-17-4 | |
| Record name | N-(3-Methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5405-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC8085 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-3-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60968879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

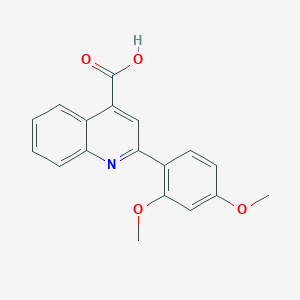
![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)
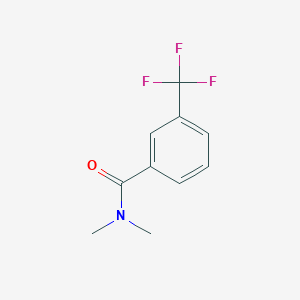
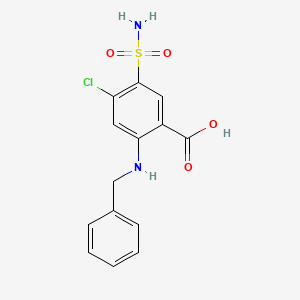

![N,N'-(2,5-Dichloro-1,4-phenylene)bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]](/img/structure/B1595642.png)

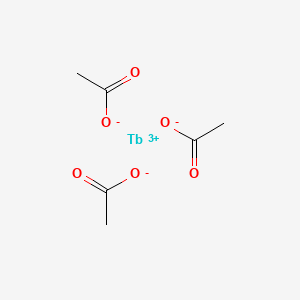


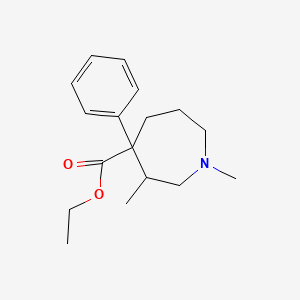
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
